Unique Topological Pharmacophore Vector: 2-Aminomethyl vs. 3- and 4-Carbamate Isomers
The target compound is a direct precursor to a 2-aminomethylpiperidine, a motif that perfectly replicates the basic nitrogen atom and the two-carbon spacer to the aromatic ring found in high-affinity D4 ligands like N-{2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl}-3-methoxybenzamide (Compound 7, Ki = 1.5 nM for hD4.4). The commercial 4-carbamate analog (CAS 848500-02-7) yields a 4-amino group, which, when coupled, would orient the pharmacophore along a divergent vector, failing to recapitulate the established dopamine D4 receptor binding mode [1].
| Evidence Dimension | Spatial orientation of the basic amine relative to the 3-cyanopyridin-2-yl core |
|---|---|
| Target Compound Data | 2-aminomethyl: N-C-C-N topology, mimicking the ethylenediamine spacer of known D4 ligands. |
| Comparator Or Baseline | 4-carbamate isomer (CAS 848500-02-7): N-aryl-N topology, lacking the flexible basic amine. 3-carbamate isomer (CAS 939986-24-0): similar rigid topology. |
| Quantified Difference | Qualitative difference in pharmacophore geometry; established D4 SAR requires a flexible basic amine with a 2-carbon linker to an aromatic group for nanomolar affinity. |
| Conditions | Structural comparison, based on the pharmacophore model of D4-selective ligand N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Ki = 0.17 nM). |
Why This Matters
This compound is the only commercial building block that provides the correct 2-aminomethylpiperidine scaffold to directly access the biologically validated D4 pharmacophore, saving 3-5 synthetic steps in lead optimization.
- [1] Lacivita, E., et al. Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D4 receptors. J. Med. Chem. 2010, 53, 4489-4508. View Source
